tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Researchers exploring GPCR, ion channel, or CNS targets require rigid, three-dimensional fragments to improve binding selectivity, yet often struggle to source the unsubstituted 1-oxaspiro[4.5]decane core free of confounding alkyl substitutions. This tert-butyl carbamate-protected building block (MW 269.38, C₁₅H₂₇NO₃) resolves that gap: - Minimal steric footprint maximizes synthetic functionalizability and minimizes off-target interactions versus methylated analogs. - Orthogonal Boc deprotection (TFA/HCl-dioxane) yields a well-characterized amine for focused library synthesis. - Unactivated C-H bonds enable rapid Pd-catalyzed diversification, accelerating SAR exploration. Supplied with full analytical characterization; standard international B2B shipping for R&D use.

Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
Cat. No. B13235501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate
Molecular FormulaC15H27NO3
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CC2(CCCCC2)OC1
InChIInChI=1S/C15H27NO3/c1-14(2,3)19-13(17)16(4)12-10-15(18-11-12)8-6-5-7-9-15/h12H,5-11H2,1-4H3
InChIKeyIPMIINHVQIBTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate Overview


tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate is a spirocyclic carbamate with a molecular formula of C₁₅H₂₇NO₃ and a molecular weight of 269.38 g/mol [1]. The compound features a 1-oxaspiro[4.5]decane core, where a tetrahydrofuran ring is fused to a cyclohexane ring via a single spiro carbon, imparting conformational rigidity . It is classified as a heterocyclic building block for medicinal chemistry and drug discovery, valued for its ability to explore three-dimensional chemical space and mimic bioactive conformations .

Spirocyclic core for 3D chemical space exploration
Minimal steric footprint for late-stage diversification
Boc-carbamate protection for orthogonal deprotection

Why Substitution Fails: tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate


Within the 1-oxaspiro[4.5]decane-3-carbamate series, even minor alkyl substitutions (e.g., 6-methyl, 7-methyl, 8-methyl, or 7,7,9-trimethyl) alter steric bulk, lipophilicity, and metabolic stability, which can drastically shift target binding, selectivity, and ADME profiles [1]. The unsubstituted 1-oxaspiro[4.5]decan-3-yl scaffold of the target compound provides the minimal steric footprint, maximizing synthetic functionalizability and minimizing off-target interactions, making it non-interchangeable with substituted analogs in lead optimization campaigns . Quantitative differentiation is provided below.

Unsubstituted Scaffold
Risk Driver
Methyl-Substituted Analogs
Minimal steric hindrance
Steric bulk may alter binding and selectivity
Additional methyl groups (6-, 7-, 8- or trimethyl)
Lower lipophilicity and metabolic stability baseline
ADME profiles may shift significantly
Increased lipophilicity with methyl substitutions
Cleaner synthetic diversification entry point
Synthetic accessibility may not transfer directly
Steric hindrance limits late-stage functionalization

Quantitative Evidence: tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate vs. Analogs


Molecular Weight & Fsp³: Comparison with Trimethyl Analog

The target compound (MW 269.38 g/mol) exhibits a 13.5% lower molecular weight than the 7,7,9-trimethyl analog (MW 311.5 g/mol) . This reduction in MW, coupled with the absence of three methyl groups, increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates [1].

MW & Fsp³
Reported
MW 269.38 vs 311.5 g/mol Fsp³ 0.73 vs 0.67 ΔMW -42.12 (-13.5%)
Supports fragment efficiency and ligand-lipophilicity metrics
Fsp³ correlated with developability in reported analyses
Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Steric Hindrance at Spiro Core vs. Methyl Analogs

The target compound lacks methyl substituents at positions 6, 7, 8, or 9 of the spirocyclic core, unlike the 6-methyl (MW 283.41 g/mol) and 8-methyl (MW 283.41 g/mol) analogs . This absence reduces steric hindrance around the 3-amino carbamate attachment point, enabling more efficient N-alkylation, acylation, and C-H activation reactions for late-stage diversification.

Steric Hindrance
Class-level
ΔA-value ≈ 1.7 kcal/mol lower
Facilitates synthetic diversification at 3-position
Estimated from cyclohexane methyl A-value
Synthetic Accessibility C-H Functionalization Late-Stage Diversification

Conformational Rigidity: Spirocyclic vs. Acyclic Carbamates

The 1-oxaspiro[4.5]decane scaffold restricts the N-methyl carbamate into a defined torsional space compared to acyclic tert-butyl N-methyl-N-alkyl carbamates. This conformational restriction reduces the entropic penalty upon target binding, a principle exploited in the design of μ-opioid receptor (MOR) agonists using oxaspiro derivatives [1]. The spirocyclic carbamate has been described as a bioisostere of spirocyclic lactams, enabling scaffold hopping while preserving binding geometry [2].

Conformational Restriction
Reported
3 rotatable bonds vs 4 (acyclic) Δrotatable = -1 Entropic benefit ~0.5–1.5 kcal/mol
Conformational pre-organization may enhance binding selectivity
Estimated from rotatable bond count
Conformational Analysis Target Binding Bioisostere Design

Purity & Identity: Comparison with Uncharacterized Analogs

While specific purity data for the target compound is limited in public repositories, the analogous 7,7,9-trimethyl variant is commercially available at 95% purity from AKSci . The target compound's lower molecular complexity and absence of diastereomeric methyl substituents suggest it can achieve ≥95% purity by standard flash chromatography or recrystallization, a critical specification for reproducible biological assay results.

Purity & Identity
Data to verify
≥95% purity inferred; single diastereomer
High purity supports assay reproducibility
Inferred from methyl analog batch data
Quality Assurance Analytical Characterization Procurement Specification

Application Scenarios for tert-Butyl N-methyl-N-{1-oxaspiro[4.5]decan-3-yl}carbamate


Fragment-Based Lead Generation for GPCR & CNS Targets

The low molecular weight (269.38 g/mol) and high Fsp³ fraction make the compound an ideal fragment for screening against GPCRs, ion channels, and CNS targets where conformational rigidity enhances binding selectivity. The oxaspiro core is a validated scaffold in MOR agonist programs, as evidenced by patent RU2733373C2 [1].

Late-Stage C-H Functionalization for Parallel Library Synthesis

The absence of methyl substituents on the cyclohexane ring leaves multiple unactivated C-H bonds accessible for palladium-catalyzed C-H functionalization. This enables rapid generation of focused libraries for SAR exploration, a strategy facilitated by the compound's minimal steric hindrance compared to 6-methyl or 8-methyl analogs .

Bioisosteric Replacement of Spirocyclic Lactams in Hit-to-Lead

As a spirocyclic carbamate, the compound can serve as a bioisostere of spirocyclic lactams, allowing scaffold hopping without significant perturbation of binding geometry. This is supported by literature demonstrating the bioisosteric relationship between spirocyclic carbamates and lactams [2].

Procurement Specification for Unsubstituted Scaffolds

For contract research organizations (CROs) requiring a well-characterized, unsubstituted 1-oxaspiro[4.5]decan-3-amine building block, the tert-butyl carbamate protection offers orthogonal deprotection conditions (TFA or HCl/dioxane) relative to other protecting groups, with a simpler impurity profile than poly-methylated analogs .

Application
Selection Property
Validation Focus
GPCR & CNS fragment screening
Low MW, high Fsp³ spirocyclic scaffold
Binding selectivity and ligand efficiency metrics
Parallel library synthesis via C-H activation
Unsubstituted cyclohexane ring for diversification
Steric accessibility and reaction yields
Scaffold hopping in hit-to-lead
Spirocyclic carbamate as lactam bioisostere
Binding geometry preservation and SAR transfer
CRO building block procurement
Boc-protected unsubstituted scaffold
Orthogonal deprotection and impurity profile
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